

# Nanolipolee-007: a liposomal formulation of leelamine for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Leelamine |           |
| Cat. No.:            | B024195   | Get Quote |

## **Application Notes and Protocols: Nanolipolee-007**

Topic: Nanolipolee-007: A Liposomal Formulation of Leelamine for In Vivo Delivery

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Leelamine**, a natural diterpene amine derived from pine bark, has demonstrated potent anticancer properties by simultaneously targeting multiple key signaling pathways crucial for melanoma development.[1][2][3][4] However, its clinical utility has been hampered by poor bioavailability and significant toxicity, including lethality, when administered intravenously.[1][2][3][5] To overcome these limitations, a novel PEGylated nanoliposomal formulation, Nanolipolee-007, was developed.[2][5] This formulation encapsulates **leelamine**, enhancing its solubility, enabling intravenous administration, and improving its safety profile while retaining its therapeutic efficacy against melanoma.[2][5]

Nanolipolee-007 acts by inhibiting intracellular cholesterol transport, which subsequently shuts down the PI3K/Akt, STAT3, and MAPK signaling pathways that are often deregulated in cancer. [1][2][3][6][7] This multi-targeted approach reduces cellular proliferation, decreases tumor vascularization, and induces apoptosis in melanoma cells.[1][2] In preclinical xenograft models, Nanolipolee-007 significantly inhibited tumor growth with negligible toxicity.[1][2][3] These application notes provide a summary of its characteristics and detailed protocols for its use in a research setting.



### **Data Presentation**

Table 1: Physicochemical Properties of Nanolipolee-007

| Parameter         | Value                               | Reference    |
|-------------------|-------------------------------------|--------------|
| Lipid Composition | 80:20 mol % of ePC:DPPE<br>PEG-2000 | [2]          |
| Average Size      | 70 - 80 nm                          | [2][4]       |
| Surface Charge    | Neutral                             | [4]          |
| Drug Loading      | ~60-64%                             | [1][2][3][4] |
| Stability         | Stable in saline for 1 year at 4°C  | [2]          |

**Table 2: In Vitro Efficacy and Selectivity** 

| Parameter              | Finding                                                                    | Reference |
|------------------------|----------------------------------------------------------------------------|-----------|
| Selective Cytotoxicity | 5.69-fold more effective at<br>killing melanoma cells than<br>normal cells | [2][4]    |
| Cell Cycle Arrest      | Induces G0/G1 block, resulting in fewer cells in S-phase                   | [2]       |
| Proliferation          | Decreased cellular proliferation (measured by BrdU)                        | [2]       |
| Apoptosis              | Increased cellular apoptosis<br>(measured by caspase-3/7<br>activity)      | [2]       |

## Table 3: In Vivo Efficacy and Safety in Melanoma Xenograft Models



| Parameter                  | Value/Observation                                                 | Reference |
|----------------------------|-------------------------------------------------------------------|-----------|
| Administration Route       | Intravenous (IV) injection                                        | [2][4][5] |
| Dosage                     | 30 mg/kg body weight (daily)                                      | [4]       |
| Tumor Growth Inhibition    | Average of 64% reduction in pre-existing tumors                   | [1][2][3] |
| Toxicity (Nanolipolee-007) | Negligible toxicity observed in mice                              | [1][2][3] |
| Toxicity (Free Leelamine)  | Lethal to all animals within 1 hour at 30 mg/kg (IV)              | [2]       |
| Hemolytic Activity         | 3.29% (Nanolipolee-007) vs.<br>15.81% (Free Leelamine in<br>DMSO) | [4]       |

# Experimental Protocols & Visualizations Protocol 1: Preparation of Nanolipolee-007

This protocol describes a general method for preparing **leelamine**-loaded liposomes based on standard lipid film hydration and extrusion techniques.

#### Materials:

- Egg Phosphatidylcholine (ePC)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (Note: The original paper cites DPPE PEG-2000[2])
- Leelamine
- Chloroform
- Methanol
- Saline solution (0.9% NaCl), sterile



- Rotary evaporator
- Extruder with polycarbonate membranes (100 nm pore size)
- Water bath sonicator

#### Methodology:

- Lipid Film Hydration:
  - 1. Dissolve ePC and DSPE-PEG2000 (at an 80:20 molar ratio) and **leelamine** in a chloroform/methanol solvent mixture in a round-bottom flask.
  - 2. Attach the flask to a rotary evaporator.
  - 3. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.
  - 4. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - 1. Hydrate the lipid film by adding sterile saline solution.
  - 2. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
- Extrusion for Size Homogenization:
  - 1. Assemble the extruder with a 100 nm polycarbonate membrane.
  - 2. Equilibrate the extruder to a temperature above the lipid transition temperature.
  - 3. Load the MLV suspension into the extruder.
  - 4. Pass the suspension through the membrane 10-15 times to form unilamellar vesicles of a consistent size.
- Purification and Sterilization:

## Methodological & Application





- 1. Remove any unencapsulated **leelamine** via size exclusion chromatography or dialysis.
- 2. Sterilize the final Nanolipolee-007 formulation by passing it through a 0.22  $\mu m$  syringe filter.
- Characterization:
  - 1. Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
  - 2. Quantify **leelamine** loading efficiency using a suitable method such as HPLC, potentially with radiolabeled **leelamine**.[4]





Click to download full resolution via product page

Caption: Workflow for the synthesis of Nanolipolee-007.

## **Visualizing the Mechanism of Action**



Nanolipolee-007's primary mechanism involves the disruption of intracellular cholesterol transport. This leads to the inhibition of key oncogenic signaling pathways that are dependent on proper cholesterol trafficking for their activity.

Caption: Mechanism of action of Nanolipolee-007 in cancer cells.

## **Protocol 2: In Vivo Xenograft Tumor Study**

This protocol outlines a typical experiment to evaluate the efficacy of Nanolipolee-007 in a mouse model of melanoma.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
- Melanoma cell lines (e.g., UACC 903, 1205 Lu)[4]
- Matrigel (optional, for enhancing tumor take)
- Nanolipolee-007 formulation
- Control vehicle (empty nanoliposomes)
- Sterile PBS and syringes
- Calipers for tumor measurement
- Anesthesia and euthanasia supplies

#### Methodology:

- Tumor Cell Implantation:
  - 1. Harvest melanoma cells during their logarithmic growth phase.
  - 2. Resuspend cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100  $\mu$ L.
  - 3. Subcutaneously inject the cell suspension into the flank of each mouse.



- · Tumor Growth and Grouping:
  - 1. Monitor mice for tumor formation.
  - 2. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Treatment Administration:
  - 1. Administer Nanolipolee-007 intravenously (e.g., via tail vein injection) at a specified dose (e.g., 30 mg/kg).[4]
  - 2. Administer the empty liposome vehicle to the control group using the same volume and schedule.
  - 3. Treatments are typically given daily or on an alternating day schedule.
- Monitoring and Data Collection:
  - 1. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume =  $0.5 \times Length \times Width^2$ ).
  - 2. Monitor animal body weight and overall health status as indicators of toxicity.
- Endpoint and Analysis:
  - 1. Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration.
  - 2. At the study endpoint, euthanize the mice and excise the tumors.
  - 3. Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting) to confirm the mechanism of action, such as decreased proliferation (Ki-67 staining) or increased apoptosis (TUNEL assay).[2]





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study of Nanolipolee-007.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nanolipolee-007, a novel nanoparticle-based drug containing leelamine for the treatment of melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanolipolee-007, a novel nanoparticle based drug containing leelamine for the treatment of melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. psu.edu [psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nanolipolee-007: a liposomal formulation of leelamine for in vivo delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024195#nanolipolee-007-a-liposomal-formulation-of-leelamine-for-in-vivo-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com